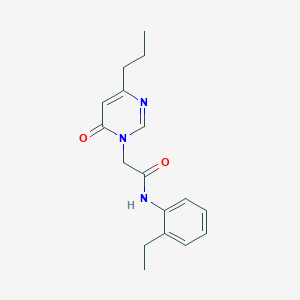

N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the reaction of suitable amine precursors with acylating agents. For instance, in the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines, ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate was reacted with aromatic amines . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods could potentially be adapted for the synthesis of "N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques provide detailed information about the molecular framework, including the arrangement of atoms, functional groups, and the presence of any intramolecular or intermolecular hydrogen bonds, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For example, the presence of a pyrimidine ring in the structure could allow for nucleophilic substitution reactions or interactions with biological macromolecules . The reactivity of these compounds can also be influenced by the presence of substituents on the aromatic rings, as seen in the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of silyl groups can affect the compound's hydrophobicity and reactivity . The presence of halogen atoms, as in the case of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, can impact the electron distribution within the molecule and thus its reactivity . These properties are essential for determining the compound's suitability for pharmaceutical applications, including its bioavailability and toxicity profile.

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation in Synthesis

Chemoselective acetylation techniques, as demonstrated by Magadum and Yadav (2018), play a crucial role in the synthesis of intermediates for antimalarial drugs, showcasing the potential of utilizing N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide in the development of pharmaceutical compounds through selective acetylation processes (Magadum & Yadav, 2018).

Anticancer Drug Synthesis and Molecular Docking

The synthesis and molecular docking analysis of anticancer drugs, such as the work by Sharma et al. (2018), where N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized, highlight the compound's role in targeting specific receptors involved in cancer cell proliferation. This suggests that similar acetamide derivatives could be designed for specific receptor targeting, providing a framework for the development of new anticancer agents (Sharma et al., 2018).

Development of Antifungal Agents

Research on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives by Bardiot et al. (2015) as broad-spectrum antifungal agents shows the potential of acetamide compounds in addressing fungal infections. These findings suggest that N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide could similarly be modified to enhance its antifungal activity, offering a path to new treatments for fungal diseases (Bardiot et al., 2015).

Anticonvulsant Activity Assessment

The synthesis and evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents by Severina et al. (2020) underline the therapeutic potential of acetamide derivatives in the treatment of convulsive disorders. This supports the possibility of exploring N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide for similar applications, aiming to discover new anticonvulsant drugs (Severina et al., 2020).

Eigenschaften

IUPAC Name |

N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-3-7-14-10-17(22)20(12-18-14)11-16(21)19-15-9-6-5-8-13(15)4-2/h5-6,8-10,12H,3-4,7,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWHMRXVJABKJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2518137.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)

![2-(4-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518140.png)

![Tert-butyl (3aR,7aR)-4-(2-chloropyrimidine-5-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2518142.png)

![4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine](/img/structure/B2518147.png)